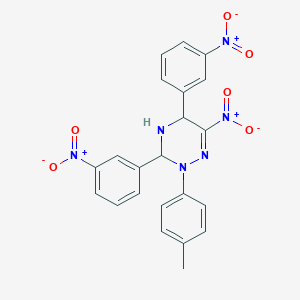![molecular formula C28H22I2N2O4 B15020940 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol)](/img/structure/B15020940.png)
2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol) is a complex organic compound characterized by its biphenyl structure with methoxy and iodophenol substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions, typically using methyl iodide and a base such as potassium carbonate.
Formation of the Schiff Base: The nitrilo(E)methylylidene groups are formed through a condensation reaction between the biphenyl diamine and an aldehyde.
Iodination: The final step involves the iodination of the phenol groups, which can be achieved using iodine and an oxidizing agent such as sodium iodate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol groups, forming quinones.
Reduction: Reduction reactions can occur at the nitrilo(E)methylylidene groups, converting them to amines.
Substitution: The methoxy and iodophenol groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol) involves its ability to form stable complexes with metal ions, which can then participate in various catalytic cycles. The compound’s structure allows it to interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
類似化合物との比較
Similar Compounds
2,2’-{(3,3’-dimethyl-4,4’-biphenyldiyl)bis[nitrilo(E)methylylidene]}bis(6-methoxyphenol): Similar structure but with methoxy groups instead of iodophenol.
®-(6,6’-dimethoxybiphenyl-2,2’-diyl)bis(bis(3,5-di-tert-butylphenyl)phosphine): A related biphenyl compound used as a ligand in catalysis.
Uniqueness
The presence of iodophenol groups in 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol) makes it unique compared to other similar compounds
特性
分子式 |
C28H22I2N2O4 |
|---|---|
分子量 |
704.3 g/mol |
IUPAC名 |
2-[[4-[4-[(2-hydroxy-3-iodophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C28H22I2N2O4/c1-35-25-13-17(9-11-23(25)31-15-19-5-3-7-21(29)27(19)33)18-10-12-24(26(14-18)36-2)32-16-20-6-4-8-22(30)28(20)34/h3-16,33-34H,1-2H3 |
InChIキー |
LHGANPHXBXFKKI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC=C3)I)O)OC)N=CC4=C(C(=CC=C4)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15020863.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B15020870.png)
![N-(4-acetylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B15020886.png)
![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15020892.png)
![{[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid](/img/structure/B15020900.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B15020914.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-methylpropanehydrazide](/img/structure/B15020919.png)
![2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B15020926.png)
![N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15020927.png)
![2-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15020933.png)
![N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020945.png)
![6-methyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B15020946.png)

![5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one](/img/structure/B15020954.png)
